BenchChemオンラインストアへようこそ!

Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate

Chemoinformatics Medicinal Chemistry Cross-Coupling

Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate (CAS 1956331-67-1) is a pentasubstituted quinoline derivative with the molecular formula C13H11BrFNO4 and a molecular weight of 344.13 g/mol. It belongs to the 4-hydroxyquinoline-3-carboxylate ester class, a privileged scaffold in medicinal chemistry that serves as a direct precursor to fluoroquinolone antibacterials and kinase inhibitor pharmacophores.

Molecular Formula C13H11BrFNO4
Molecular Weight 344.13 g/mol
Cat. No. B13087457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate
Molecular FormulaC13H11BrFNO4
Molecular Weight344.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C(=C(C=C2C1=O)F)Br)OC
InChIInChI=1S/C13H11BrFNO4/c1-3-20-13(18)7-5-16-10-6(11(7)17)4-8(15)9(14)12(10)19-2/h4-5H,3H2,1-2H3,(H,16,17)
InChIKeyAKIMPOOAFHEPLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Bromo-6-Fluoro-4-Hydroxy-8-Methoxyquinoline-3-Carboxylate: A Multi-Vector Quinoline Intermediate for Targeted Library Synthesis


Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate (CAS 1956331-67-1) is a pentasubstituted quinoline derivative with the molecular formula C13H11BrFNO4 and a molecular weight of 344.13 g/mol . It belongs to the 4-hydroxyquinoline-3-carboxylate ester class, a privileged scaffold in medicinal chemistry that serves as a direct precursor to fluoroquinolone antibacterials and kinase inhibitor pharmacophores [1]. The compound features five distinct functional handles—a C7 bromine, a C6 fluorine, a C4 hydroxyl, a C8 methoxy, and a C3 ethyl carboxylate—positioned around the quinoline core, enabling sequential chemical elaboration with regiochemical orthogonality .

Why Ethyl 7-Bromo-6-Fluoro-4-Hydroxy-8-Methoxyquinoline-3-Carboxylate Cannot Be Replaced by Simpler Quinoline Analogs


The substitution pattern on the quinoline core is the critical determinant of downstream biological target engagement and synthetic tractability, not merely the presence of the quinoline scaffold itself. The C8-methoxy group is well-established as a key structural feature that enhances DNA gyrase inhibition potency and counters bacterial resistance mechanisms in fluoroquinolone antibiotics [1]. The simultaneous presence of both a C7 bromine (for cross-coupling) and a C6 fluorine (for metabolic stability and target binding) on the same intermediate is exceptionally rare; typical analogs such as ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (CAS 179943-57-8) or ethyl 8-bromo-5-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 655236-28-5) possess only a subset of these functionalities . Generic substitution with these simpler analogs forecloses entire synthetic pathways and yields compounds with fundamentally different pharmacological profiles [2].

Quantitative Differentiation Evidence: Ethyl 7-Bromo-6-Fluoro-4-Hydroxy-8-Methoxyquinoline-3-Carboxylate vs. Closest Analogs


Orthogonal Halogenation at C6 (Fluorine) and C7 (Bromine) Enables Sequential Pd-Catalyzed Cross-Coupling Not Possible with Mono-Halogenated Analogs

The target compound is a dual-halogenated quinoline bearing bromine at C7 and fluorine at C6. In contrast, ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (CAS 179943-57-8) contains only a single bromine at C7, and ethyl 8-bromo-5-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 655236-28-5) contains bromine at C8 and fluorine at C5. The C7-Br/C6-F ortho arrangement in the target compound is unique and enables sequential palladium-catalyzed transformations: first, bromine-lithium exchange or Suzuki coupling at C7 to introduce aryl/heteroaryl groups, followed by or preceded by nucleophilic aromatic substitution or other manipulations at C6 [1]. The monohalogenated analog (CAS 179943-57-8) permits only one such diversification event, while the regioisomeric analog (CAS 655236-28-5) places the bromine at C8, which exhibits different reactivity and does not benefit from the methoxy-directed lithiation chemistry demonstrated for C7-bromo-8-methoxyquinolines .

Chemoinformatics Medicinal Chemistry Cross-Coupling

C8-Methoxy Substituent Confers Valence for DNA Gyrase Targeting Absent in 8-Unsubstituted and 8-Hydroxy Quinoline Intermediates

The C8-methoxy group on the quinoline scaffold is a critical pharmacophoric element for fluoroquinolone antibacterial activity. Gatifloxacin, which possesses a C8-methoxy group, exhibits an MIC₉₀ of 0.5 µg/mL against Staphylococcus aureus, representing a 4- to 8-fold improvement over ciprofloxacin (C8-unsubstituted, MIC₉₀ = 2–4 µg/mL) [1]. The C8-methoxy group is specifically associated with enhanced activity against gyrase-resistant mutants: gatifloxacin retains an MIC of 0.25 µg/mL against a Mycobacterium smegmatis gyrase resistance mutant, whereas ciprofloxacin exhibits an MIC exceeding 8 µg/mL (a >32-fold loss of potency) [2]. This target compound, bearing the C8-methoxy group, is therefore a direct synthetic precursor to fluoroquinolones possessing this resistance-countering feature. Analogs such as ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (C8-unsubstituted, CAS 179943-57-8) lack the C8-methoxy group and cannot yield final compounds with this enhanced resistance profile. The C8-methoxy group also differentiates this intermediate from 8-hydroxyquinoline-based intermediates, which exhibit metal-chelating toxicity liabilities not associated with the methoxy congener [3].

Antibacterial DNA Gyrase Fluoroquinolone Intermediate

C6-Fluorine Substituent Provides Metabolic Stability and Potency Enhancement Unavailable in 6-Unsubstituted Quinoline Intermediates

The C6-fluorine atom is a hallmark of the fluoroquinolone antibiotic class and is essential for both target binding (DNA gyrase–topoisomerase IV complex) and metabolic stability. In a systematic SAR study of 6-fluoro vs. 6-unsubstituted 8-methoxyquinolone-3-carboxylic acids, the 6-fluoro series (1a–7a) consistently exhibited superior antibacterial activity compared to the 6-nonfluoro series (1b–7b) across multiple Gram-positive and Gram-negative bacterial strains [1]. The C6-fluorine substituent also contributes to enhanced cell permeability: fluorinated quinolines exhibit higher octanol-water partition coefficients (logP) compared to their non-fluorinated counterparts, with the fluorine atom contributing approximately +0.3 to +0.5 log units per position [2]. This compound, with fluorine at C6, is thus a direct precursor to 6-fluoro-8-methoxyquinolone antibacterials. In contrast, the C6-unsubstituted analog ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (CAS 179943-57-8) cannot produce 6-fluoro final compounds, and the 8-bromo-5-fluoro regioisomer (CAS 655236-28-5) places the fluorine at C5 rather than C6, a substitution pattern not found in clinically approved fluoroquinolones and associated with benzodiazepine receptor affinity rather than antibacterial activity .

Metabolic Stability Fluorine Chemistry Drug Design

C3 Ethyl Carboxylate Ester Enables Direct Gould–Jacobs Cyclization and Late-Stage Hydrolysis to the Active Carboxylic Acid Pharmacophore

The C3 ethyl carboxylate ester is a functional group essential for the Gould–Jacobs reaction, the most widely employed synthetic route to 4-hydroxyquinoline-3-carboxylic acids [1]. In this reaction, an aniline derivative condenses with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form the quinoline ring bearing an ethyl ester at C3. The target compound retains this ester, making it a direct cyclization product that requires no additional esterification step. Furthermore, the ethyl ester serves as a latent carboxylic acid: upon hydrolysis, it yields the free 3-carboxylic acid, which is the pharmacologically essential moiety for DNA gyrase inhibition in fluoroquinolones [2]. This is in contrast to methyl ester analogs, which may require different hydrolysis conditions, or to compounds lacking the ester entirely, which cannot be elaborated into the active acid without additional synthetic steps. The ester also provides a convenient handle for purification and characterization by HPLC and NMR .

Gould-Jacobs Reaction Prodrug Design Synthetic Intermediate

Optimal Application Scenarios for Ethyl 7-Bromo-6-Fluoro-4-Hydroxy-8-Methoxyquinoline-3-Carboxylate in Drug Discovery and Chemical Biology


Diversifiable Fluoroquinolone Library Synthesis Targeting Resistant Gram-Positive Pathogens (MRSA, PRSP)

This compound is an ideal central intermediate for generating a library of C7-diversified fluoroquinolones. The C7 bromine can be elaborated via Suzuki, Buchwald-Hartwig, or Ullmann coupling to introduce diverse amine, heterocyclic, or aryl substituents. The pre-installed C6-fluorine and C8-methoxy groups ensure that all library members retain the core pharmacophoric features associated with potent DNA gyrase inhibition and activity against resistant strains [7]. The C3 ethyl ester can be hydrolyzed in the final step to reveal the active carboxylic acid. This strategy was employed in the development of garenoxacin (BMS-284756), where a 7-bromo-8-methoxyquinolone intermediate served as the key branching point for SAR exploration [8].

Synthesis of 6-Fluoro-8-Methoxyquinoline-Based Kinase Inhibitors with Enhanced Selectivity Profiles

Quinoline-3-carboxylate derivatives have been extensively explored as ATP-competitive kinase inhibitors targeting EGFR, VEGFR, c-Met, and other tyrosine kinases [7]. The 4-hydroxy group on this compound can be converted to a 4-chloro leaving group (via POCl₃), enabling SNAr reactions with anilines to generate 4-anilinoquinoline kinase inhibitor scaffolds. The C6-fluorine enhances binding affinity through hydrophobic interactions in the ATP pocket, while the C8-methoxy group can engage in hydrogen bonding with the hinge region [8]. The C7-bromine can be exploited for late-stage diversification to explore substituent effects on kinase selectivity.

HCV Protease Inhibitor Intermediate Development Using Bromo-Substituted Quinoline Cores

Bromo-substituted quinolines have been specifically identified as useful intermediates in the design of HCV NS3/4A protease inhibitors [7]. The target compound's C7 bromine enables palladium-catalyzed cross-coupling to install aryl or heteroaryl groups that occupy the P2 or P3 pockets of the HCV protease. The C6-fluorine and C8-methoxy substituents on this intermediate provide additional vectors for modulating pharmacokinetic properties (logP, metabolic stability) independently of the P2/P3 substituent introduced at C7. This orthogonal functionalization capability is not available with mono-halogenated quinoline intermediates [8].

Monoamine Oxidase (MAO) Inhibitor Probe Synthesis for Neuroscience Target Identification

Structurally related 8-substituted quinoline derivatives have demonstrated measurable MAO-A and MAO-B inhibitory activity in recombinant human enzyme assays [7]. BindingDB records for closely related brominated 8-methoxyquinoline analogs show IC₅₀ values ranging from 209 nM to >100 µM against human MAO-A and MAO-B [8]. The target compound's unique C6-fluoro/C7-bromo/C8-methoxy/C4-hydroxy/C3-ester substitution pattern fills a gap in the existing SAR map of quinoline-based MAO inhibitors, making it a valuable probe molecule for exploring the structural determinants of MAO isoform selectivity.

Quote Request

Request a Quote for Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.